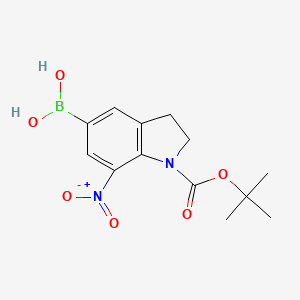
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protecting group, and a nitroindoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Boc Protection: The protection of the indoline nitrogen with a tert-butoxycarbonyl group.
Boronic Acid Formation:
Each step requires specific reaction conditions, such as the use of nitrating agents for nitration, Boc anhydride for Boc protection, and boron reagents like boronic acid or boronate esters for boronic acid formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure with an indole moiety instead of indoline.
N-Boc-pyrrole-2-boronic acid: Contains a pyrrole ring instead of indoline.
N-Boc-pyrrolidine-2-boronic acid: Features a pyrrolidine ring.
Uniqueness
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the indoline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H17BN2O6 |
|---|---|
Poids moléculaire |
308.10 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-7-nitro-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6/c1-13(2,3)22-12(17)15-5-4-8-6-9(14(18)19)7-10(11(8)15)16(20)21/h6-7,18-19H,4-5H2,1-3H3 |
Clé InChI |
KURUXOKZCBMESO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)

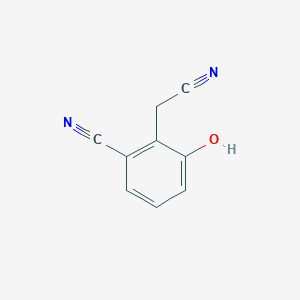
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
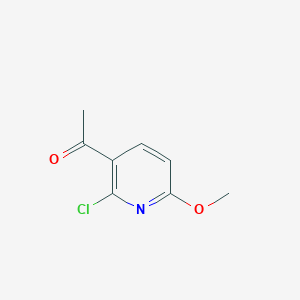
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
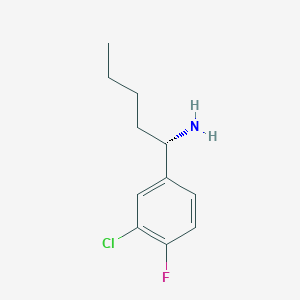
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
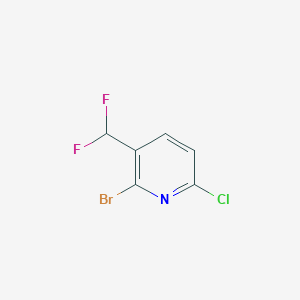

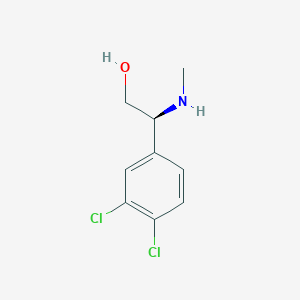
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
